Naphthalen-2-yl 5-chloro-2-methoxybenzenesulfonate
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Overview
Description
Naphthalen-2-yl 5-chloro-2-methoxybenzenesulfonate is an organic compound that features a naphthalene ring system substituted with a 5-chloro-2-methoxybenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The process begins with the sulfonation of naphthalene in sulfuric acid to form naphthalenesulfonic acid, which is then reacted with sodium hydroxide to yield 2-naphthol . The 2-naphthol is then subjected to further reactions to introduce the 5-chloro-2-methoxybenzenesulfonate group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale sulfonation and subsequent functionalization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be essential to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-yl 5-chloro-2-methoxybenzenesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonate group.
Oxidation and Reduction: The naphthalene ring system can undergo oxidation and reduction reactions, although these are less common for the sulfonate derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, often in acidic or basic media.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted naphthalene derivative.
Scientific Research Applications
Naphthalen-2-yl 5-chloro-2-methoxybenzenesulfonate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.
Material Science: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of Naphthalen-2-yl 5-chloro-2-methoxybenzenesulfonate involves its interaction with molecular targets through its functional groups. The sulfonate group can participate in ionic interactions, while the naphthalene ring can engage in π-π stacking interactions with aromatic residues in proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxybenzenesulfonyl chloride: A related compound used in organic synthesis.
Uniqueness
This compound is unique due to the combination of the naphthalene ring and the 5-chloro-2-methoxybenzenesulfonate group, which imparts specific chemical reactivity and potential biological activity not found in simpler analogs .
Biological Activity
Naphthalen-2-yl 5-chloro-2-methoxybenzenesulfonate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article presents a detailed examination of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features a naphthalene moiety, a chloro substituent, and a methoxybenzenesulfonate group, which contribute to its biological properties.
Biological Activity Overview
Naphthalene derivatives are known for a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound has been evaluated for its cytotoxicity and potential as an anticancer agent.
Anticancer Activity
Research indicates that naphthalene derivatives can exhibit significant anticancer properties. For instance, a study involving naphthalene-substituted triazole spirodienones demonstrated remarkable in vitro cytotoxic activity against breast cancer cell lines (MDA-MB-231) by inducing apoptosis and cell cycle arrest .
Table 1: Cytotoxic Effects of Naphthalene Derivatives on Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
6a | MDA-MB-231 | 1.0 | Induces apoptosis |
8c | MDA-MB-231 | 1.5 | Cell cycle arrest in S phase |
Control | MDA-MB-231 | - | - |
The mechanism by which this compound exerts its biological effects involves several pathways:
- Induction of Apoptosis : Studies have shown that this compound can induce both early and late apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins .
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the S phase, leading to reduced proliferation of cancer cells .
- Topoisomerase Inhibition : Similar naphthalene derivatives have been reported to inhibit topoisomerases, enzymes critical for DNA replication and transcription .
Case Studies
Several studies have highlighted the biological activity of naphthalene derivatives:
- Study on Anticancer Properties : A recent investigation into naphthalene-substituted compounds revealed that they significantly inhibited the growth of various cancer cell lines while exhibiting low toxicity to normal cells .
- Antimicrobial Activity : Other derivatives have shown promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections .
Properties
IUPAC Name |
naphthalen-2-yl 5-chloro-2-methoxybenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO4S/c1-21-16-9-7-14(18)11-17(16)23(19,20)22-15-8-6-12-4-2-3-5-13(12)10-15/h2-11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYGJVCJMICGFRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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